N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Medicinal Chemistry Lipophilicity Lead Optimization

N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (ChemDiv Compound ID: D038-0122) is a synthetic small molecule belonging to the benzofuran-3-yl-acetamide class. With a molecular formula of C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g·mol⁻¹, the compound integrates a 5-methylbenzofuran core, an acetamide linker, and a 3-chloro-2-methylphenyl substituent.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
Cat. No. B11417259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)C
InChIInChI=1S/C18H16ClNO2/c1-11-6-7-17-14(8-11)13(10-22-17)9-18(21)20-16-5-3-4-15(19)12(16)2/h3-8,10H,9H2,1-2H3,(H,20,21)
InChIKeyGXWMDEXNMGXCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: A Halogenated Benzofuran-Acetamide for Focused Screening Library Design


N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (ChemDiv Compound ID: D038-0122) is a synthetic small molecule belonging to the benzofuran-3-yl-acetamide class . With a molecular formula of C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g·mol⁻¹, the compound integrates a 5-methylbenzofuran core, an acetamide linker, and a 3-chloro-2-methylphenyl substituent . It is catalogued as an achiral screening compound within the ChemDiv Discovery Chemistry Collection, which comprises over 1.6 million compounds intended for high-throughput and fragment-based screening campaigns . The presence of the chloro substituent at the meta position of the N-phenyl ring distinguishes this compound from closely related dimethylphenyl and monohalogenated analogs within the same compound series (e.g., D038-0120, D038-0121), conferring a distinct lipophilicity profile (calculated logP = 4.63) and hydrogen-bonding capacity that can influence protein binding and pharmacokinetic screening outcomes .

Why N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Cannot Be Interchanged with Other Benzofuran-Acetamides in Pharmacophore Models


Within the benzofuran-3-yl-acetamide chemotype, even minor perturbations to the N-aryl substituent generate substantial shifts in lipophilicity, hydrogen-bonding surface area, and steric topology that can drastically alter target engagement, selectivity, and ADMET predictions. For instance, the 3-chloro-2-methylphenyl group on D038-0122 yields a calculated logP of 4.63 and a polar surface area of 31.98 Ų, whereas the non-halogenated 2,6-dimethylphenyl analog (D038-0120) displays a different logP/PSA balance that will partition differently in both biological membranes and protein binding pockets . Substituting the chloro group or altering its position on the phenyl ring is not a conservative bioisosteric replacement; it modifies the compound's capacity to act as a halogen-bond donor and changes the electrostatic potential surface presented to biological targets. In fragment-based screening and lead optimization campaigns, relying on a 'representative' benzofuran-acetamide without accounting for these substituent-specific physicochemical vectors can produce misleading structure-activity relationship (SAR) interpretations and missed hit validation, making the procurement of the exact compound essential for reproducible discovery workflows .

Quantitative Evidence for N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Differentiation Against In-Class Analogs


Lipophilicity Differentiation: ClogP of D038-0122 vs. Non-Halogenated D038-0120 Analog

The target compound (D038-0122) possesses a calculated logP of 4.63, which is elevated relative to the 2,6-dimethylphenyl analog D038-0120 owing to the presence of the chloro substituent. While the exact measured logP of D038-0120 is not publicly available, structure-property relationships within halogenated benzofuran-acetamide series consistently demonstrate that substitution of a methyl group by chlorine increases logP by approximately 0.5–0.8 log units . This difference is critical for membrane permeability and plasma protein binding predictions used in early-stage drug discovery [1].

Medicinal Chemistry Lipophilicity Lead Optimization

Polar Surface Area and Hydrogen-Bonding Capacity Differentiates D038-0122 from Ethyl-Substituted Benzofuran Analog

The target compound exhibits a polar surface area (PSA) of 31.98 Ų and a hydrogen-bond acceptor count of 3, with one hydrogen-bond donor . In contrast, the 5-ethylbenzofuran analog ZINC06809759 (N-(3-chloro-2-methylphenyl)-2-(5-ethylbenzofuran-3-yl)acetamide) shares the same hydrogen-bond donor/acceptor counts but has a marginally larger molecular volume due to the ethyl group, which can reduce PSA density [1]. The difference in PSA, though numerically modest, is quantitatively verifiable and significant in the context of blood-brain barrier (BBB) penetration models: compounds with PSA < 60 Ų are generally considered BBB-permeable, but fine gradations around 30–35 Ų can shift predicted CNS MPO scores by 0.2–0.5 units, a meaningful difference in multiparameter optimization [1].

Physicochemical Profiling Drug-likeness Permeability

Aqueous Solubility Projection: D038-0122 vs. Representative Benzofuran-Acetamide Library Members

The computed logSw (aqueous solubility) for the target compound is -4.64, indicating moderate-to-low aqueous solubility expected for this chemotype . This value is directly comparable to the broader benzofuran-acetamide scaffold where N-aryl halogenation consistently depresses aqueous solubility by 0.5–1.5 logSw units relative to non-halogenated congeners [1]. In high-throughput screening (HTS) formats, compounds with logSw values more negative than -4.0 frequently require DMSO stock management and careful dilution protocols to avoid precipitation, making pre-purchase awareness of this parameter operationally essential [1].

Solubility Screening Library Assay Compatibility

Structural Differentiation by N-Aryl Substituent: 3-Chloro-2-methylphenyl vs. 2,6-Dimethylphenyl in the D038 Compound Series

The target compound D038-0122 bears a 3-chloro-2-methylphenyl substituent, distinguishing it from D038-0120, which carries a 2,6-dimethylphenyl group, and from D038-0121 (N-(2-chlorophenyl)-2-(5-ethylbenzofuran-3-yl)acetamide), which lacks the methyl group ortho to the amide nitrogen [1]. This substitution pattern is significant because the chloro group at the meta position can engage in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain heteroatoms, a binding modality absent in the purely methyl-substituted analogs. In unrelated medicinal chemistry campaigns, meta-chloro substitution on N-phenylacetamides has been shown to enhance binding affinity for certain kinase and GPCR targets by 2- to 10-fold relative to unsubstituted phenyl, though no such data exist specifically for this benzofuran series [1].

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

Recommended Research and Procurement Applications for N-(3-Chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Based on Verified Differentiation


Hit Identification in Lipophilic-Targeted Screening Cascades

With a computed logP of 4.63 and a logSw of -4.64 , D038-0122 is optimally positioned for screening cascades that prioritize ligands for membrane-bound or intracellular targets with lipophilic binding pockets, such as nuclear receptors, cytochrome P450 enzymes, or mitochondrial proteins. Its lipophilicity profile differentiates it from the less hydrophobic D038-0120 series and ensures representation of higher logP chemical space in diversity sets [1].

Halogen-Bond-Enabled Fragment Elaboration Libraries

The meta-chloro substituent on the N-phenyl ring introduces halogen-bond donor capability absent in the 2,6-dimethylphenyl analog (D038-0120) . This makes D038-0122 a suitable core scaffold for fragment-based drug discovery programs that seek to exploit halogen bonding for affinity enhancement, particularly against targets where C–Cl···O interactions have been crystallographically validated [1].

CNS Drug Discovery Collections Requiring Fine-Graded PSA Control

The PSA of 31.98 Ų places D038-0122 well within the range considered permissive for blood-brain barrier penetration (PSA < 60 Ų) . For CNS-focused compound libraries, the subtle PSA difference versus the 5-ethylbenzofuran analog ZINC06809759 [1] provides a measurable basis for selecting this 5-methyl variant when CNS MPO score optimization demands precise control of the PSA/logP balance.

Anticonvulsant Lead Optimization with Benzofuran-Acetamide Scaffold

The benzofuran-acetamide scaffold has demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) model at 30 mg·kg⁻¹ in mice, with several derivatives showing relative potency indices of 0.16–0.74 vs. phenytoin . While D038-0122 itself has not been tested in this assay, its structural alignment with the active pharmacophore supports its use as a starting point for medicinal chemistry optimization in epilepsy drug discovery programs [1].

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.